1-benzyl-1H-benzimidazole-2-sulfonic acid
CAS No.: 90331-20-7
Cat. No.: VC21299032
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90331-20-7 |
---|---|
Molecular Formula | C14H12N2O3S |
Molecular Weight | 288.32 g/mol |
IUPAC Name | 1-benzylbenzimidazole-2-sulfonic acid |
Standard InChI | InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |
Standard InChI Key | HGYLMBSADYHHGI-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Benzyl-1H-benzimidazole-2-sulfonic acid features a benzimidazole nucleus consisting of a fused benzene and imidazole ring system. The compound is characterized by a benzyl group attached to the nitrogen at position 1 of the imidazole ring and a sulfonic acid group at position 2. This specific substitution pattern creates a molecule with unique electronic distribution and steric properties that significantly influence its chemical behavior and biological interactions.
The benzyl substituent at the N-1 position introduces lipophilicity and conformational flexibility to the molecule, while the sulfonic acid group at the C-2 position contributes hydrophilic character and acidity. This combination of functional groups creates an amphiphilic molecule with balanced hydrophobic and hydrophilic regions, potentially enhancing its interaction with biological targets.
Physicochemical Properties
The physicochemical properties of 1-benzyl-1H-benzimidazole-2-sulfonic acid are critical for understanding its behavior in various environments and applications. Table 1 summarizes the key properties of this compound.
Table 1: Physicochemical Properties of 1-Benzyl-1H-Benzimidazole-2-Sulfonic Acid
Property | Value |
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IUPAC Name | 1-benzylbenzimidazole-2-sulfonic acid |
Molecular Formula | C₁₄H₁₂N₂O₃S |
Molecular Weight | 288.32 g/mol |
CAS Number | 90331-20-7 |
InChI | InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |
Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
The presence of the sulfonic acid group imparts acidity to the molecule, making it likely to exist predominantly as an anion at physiological pH. This ionization enhances its water solubility while potentially limiting membrane permeability. Conversely, the benzyl group contributes hydrophobic character, potentially facilitating interactions with lipophilic regions of biological targets and influencing the compound's distribution in biological systems.
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic approaches can be employed for the preparation of 1-benzyl-1H-benzimidazole-2-sulfonic acid. Based on the available literature, a common synthetic pathway involves the preparation of benzimidazole-2-thiol derivatives followed by oxidation and appropriate N-functionalization.
Chemical Reactivity
Reactivity Patterns
The reactivity of 1-benzyl-1H-benzimidazole-2-sulfonic acid is governed by its functional groups and structural features. The compound can participate in several types of chemical transformations:
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Acid-base reactions: The sulfonic acid group readily undergoes deprotonation to form salts with appropriate bases, a property that can be exploited for solubility modification and salt formation.
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Nucleophilic substitutions: The sulfonic acid group can potentially be displaced by nucleophiles under appropriate conditions, leading to various functionalized derivatives.
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Electrophilic aromatic substitution: The benzimidazole ring system can undergo electrophilic substitution reactions, typically at positions 4, 5, 6, and 7 of the benzene portion.
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Benzyl group transformations: The benzyl substituent can participate in various reactions, including hydrogenolysis, oxidation, and electrophilic substitution.
Mechanistic Considerations
The mechanism of oxidation from the thiol precursor to sulfonic acid involves multiple steps. Initially, the thiol is oxidized to sulfenic acid, followed by further oxidation to sulfinic acid, and finally to sulfonic acid. This progression requires strong oxidizing agents such as potassium permanganate, which can transfer sufficient oxygen atoms to achieve the fully oxidized state .
For N-benzylation reactions, the mechanism typically involves deprotonation of the nitrogen atom to form a nucleophilic species, which then attacks the electrophilic carbon of the benzyl halide in an SN2 fashion. The rate and efficiency of this reaction are influenced by factors such as the leaving group ability, solvent polarity, and base strength.
Understanding these mechanistic aspects is crucial for developing improved synthetic routes and predicting the outcome of various chemical transformations involving this compound.
Biological Activity
Structure-Activity Relationships
The relationship between the structure of 1-benzyl-1H-benzimidazole-2-sulfonic acid and its biological activity provides valuable insights for rational drug design. Key structural elements that influence its bioactivity include:
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The benzimidazole scaffold: Provides a rigid, planar structure capable of hydrogen bonding and π-π interactions with biological targets.
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The benzyl substituent at N-1: Contributes lipophilicity and steric bulk, potentially affecting binding affinity to target proteins and membrane permeability.
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The sulfonic acid group at C-2: Imparts acidic character and hydrogen bonding capabilities, potentially enhancing water solubility and specific interactions with target proteins.
Analytical Characterization
Spectroscopic Methods
Comprehensive characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid typically employs multiple spectroscopic techniques to confirm its structure and purity:
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Infrared (IR) Spectroscopy: Critical for identifying functional groups, particularly the sulfonic acid moiety (S=O stretching vibrations at approximately 1619 cm⁻¹) and the benzimidazole ring system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with aromatic protons typically appearing at δ 7.4–8.0 ppm in the ¹H NMR spectrum and the benzyl CH₂ group giving a characteristic signal. ¹³C NMR further confirms the carbon framework of the molecule.
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Mass Spectrometry (MS): Establishes the molecular weight and fragmentation pattern, confirming the molecular formula and structural features.
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UV-Visible Spectroscopy: Provides information about electronic transitions in the conjugated benzimidazole system, which can be useful for quantitative analysis and purity assessment.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1-benzyl-1H-benzimidazole-2-sulfonic acid and separating it from related compounds or impurities:
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High-Performance Liquid Chromatography (HPLC): Particularly valuable for quantitative analysis and purity determination, with detection typically performed using UV-visible absorption.
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Thin-Layer Chromatography (TLC): Provides a simple and rapid method for monitoring reactions and preliminary purity assessment.
These analytical methods collectively provide a comprehensive profile of the compound's identity, purity, and key structural features, essential information for research applications and quality control in production settings.
Applications in Research and Development
Chemical Synthesis Applications
Beyond its biological activities, 1-benzyl-1H-benzimidazole-2-sulfonic acid may find applications in synthetic chemistry:
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Building block: The compound could serve as an intermediate in the synthesis of more complex molecules containing the benzimidazole scaffold.
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Functional group transformations: The sulfonic acid moiety provides opportunities for various chemical transformations, serving as a handle for introducing diverse functionalities.
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Reaction catalyst: The acidity of the sulfonic acid group might make the compound useful as a catalyst for certain chemical transformations, particularly acid-catalyzed reactions.
Comparison with Related Compounds
Functional Group Contributions
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Benzimidazole core: Provides aromaticity, planarity, and specific electronic distribution, influencing binding to biological targets and participation in chemical reactions.
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Benzyl group at N-1: Introduces flexibility and lipophilicity, potentially affecting membrane permeability and interaction with hydrophobic regions of proteins.
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Sulfonic acid at C-2: Confers acidity, enhanced water solubility, and the ability to form salts and participate in hydrogen bonding.
Understanding these contributions is valuable for designing analogs with optimized properties for specific applications in medicinal chemistry or other fields.
Future Research Directions
Synthetic Methodology Development
Future research on 1-benzyl-1H-benzimidazole-2-sulfonic acid could focus on developing improved synthetic routes with higher yields, greater selectivity, and more environmentally friendly conditions. Potential areas of investigation include:
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Green chemistry approaches: Employing more sustainable reagents and reaction conditions, such as catalytic oxidation methods instead of stoichiometric oxidants like potassium permanganate.
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Flow chemistry: Exploring continuous flow synthesis techniques to enhance reaction efficiency and scalability.
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Chemoenzymatic methods: Investigating the potential of enzymatic transformations for selective functionalization of the benzimidazole scaffold.
Biological Activity Exploration
Expanded investigation of the biological activities of 1-benzyl-1H-benzimidazole-2-sulfonic acid and its derivatives represents another promising research direction:
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Detailed mechanism of action studies: Elucidating the precise molecular interactions with target enzymes such as glutamate racemase through crystallographic studies and computational modeling.
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Structure-activity relationship expansion: Systematically exploring the effect of various substitutions on the benzyl group and benzimidazole core to optimize biological activity.
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Novel therapeutic applications: Investigating potential activities beyond antimicrobial effects, such as anti-inflammatory, antiviral, or anticancer properties, which have been observed with other benzimidazole derivatives.
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